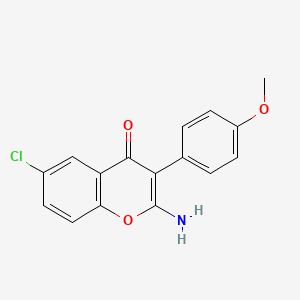

2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one

Description

2-Amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a fused benzopyranone core. Key structural features include:

- Chlorine atom at position 6, contributing to electronic effects and steric bulk.

- 4-Methoxyphenyl substituent at position 3, providing hydrophobic and π-π stacking capabilities.

This compound is of interest in medicinal chemistry and materials science due to its modifiable scaffold. Below, we compare its structural, synthetic, and functional properties with analogous chromenones.

Properties

IUPAC Name |

2-amino-6-chloro-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-20-11-5-2-9(3-6-11)14-15(19)12-8-10(17)4-7-13(12)21-16(14)18/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFKAVBWAOETEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxybenzaldehyde, which undergoes a Claisen-Schmidt condensation with 6-chloro-2-hydroxyacetophenone to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate in the presence of a suitable solvent to yield the desired chromenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Several studies have reported the potential anticancer properties of chromenone derivatives. For instance, the compound has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth and has potential as an antibacterial agent. The structure-activity relationship (SAR) studies suggest that modifications to the chromenone core can enhance its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cell models, indicating its potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in cancer progression and inflammation. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Antioxidant Activity

Research indicates that this chromenone derivative exhibits antioxidant properties, potentially protecting cells from oxidative stress. This activity is important for preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .

Synthetic Methodologies

The synthesis of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. A common approach includes:

- Formation of a chalcone through aldol condensation.

- Cyclization to form the chromenone structure.

- Introduction of amino and chloro substituents via electrophilic aromatic substitution reactions.

These methods allow for the derivation of various analogs with modified biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce apoptosis is particularly relevant in cancer research, where it can trigger programmed cell death in malignant cells.

Comparison with Similar Compounds

Core Substitution Patterns

The following table summarizes key structural differences among related compounds:

Key Observations :

Yield Trends

- Electron-withdrawing groups (e.g., Cl) may reduce yields due to steric hindrance or reactivity challenges.

- Bulkier substituents (e.g., thiomorpholinomethyl in 10b ) correlate with lower yields (10.9%) compared to simpler derivatives.

Spectroscopic and Physical Properties

NMR and HRMS Data

- Target Compound: Expected ¹H-NMR signals include a singlet for the amino group (~δ 5–6 ppm) and aromatic protons influenced by Cl and 4-MeO-Ph.

- Compound 2b : Shows δ 6.95 (s, H-8) and methoxy signals at δ 3.78–3.88 .

- Compound 9a: Exhibits broad hydroxy signals (δ 10–12 ppm) absent in the chloro-amino analogue .

Melting Points

- Compound 8b : High melting point (210.3–212.0°C) due to hydrogen-bonding hydroxy/thiomorpholine groups .

- Compound 10c : Lower melting point (161.8–161.9°C) with flexible bis-piperazinylmethyl substituents .

- Chloro Effect : The target compound’s Cl substituent may elevate melting points relative to methoxy analogues.

Enzyme Inhibition

- Compound 2b : Found in buckwheat honey as a metabolite, suggesting natural bioactivity .

- Compound HL : Acts as a vanadium(V) chelator for spectrophotometric analysis .

- Amino Derivatives: The target compound’s amino group may enhance binding to biological targets (e.g., kinases or receptors), similar to adenosine A2B receptor ligands in .

Biological Activity

2-Amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one, a compound with the molecular formula CHClNO and CAS Number 1269532-64-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its inhibitory effects on various enzymes, cytotoxicity, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 301.72 g/mol |

| CAS Number | 1269532-64-0 |

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The presence of the chloro substituent at position 6 and the methoxy group at position 4 of the phenyl ring significantly enhances AChE inhibition.

- Acetylcholinesterase (AChE) Inhibition

- Butyrylcholinesterase (BuChE) Inhibition

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Chlamydia species. Studies indicate that modifications in the molecular structure can lead to varying degrees of activity against this pathogen.

- Antichlamydial Activity

Cytotoxicity and Selectivity

Cytotoxicity assays have demonstrated that 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one exhibits low toxicity in mammalian cell lines, indicating a favorable selectivity profile for therapeutic applications. This is crucial for developing drugs that target specific pathogens without harming host cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how various substituents affect biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| C-6 (Chloro) | Enhances AChE and BuChE inhibition |

| C-3 (Methoxy) | Contributes to increased solubility and bioavailability |

| Imine moiety | Preferred attachment at C-4 enhances activity |

Case Studies

- Study on Coumarin Derivatives

- Antimicrobial Evaluation

Q & A

Q. What are the common synthetic routes for 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a substituted hydroxyacetophenone derivative with a chlorinated benzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) at reflux temperatures . Optimization includes:

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.9–7.2 ppm range) .

- HRMS : Confirm molecular weight (e.g., calculated vs. experimental m/z for C₁₆H₁₃ClNO₃) .

- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

- Melting Point Analysis : Compare with literature values to assess purity .

Q. How can purity be assessed and optimized during synthesis?

Methodological Answer:

- Chromatography : TLC (Rf values in hexane/EtOAc systems) monitors reaction progress .

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities .

- Elemental Analysis : Verify C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation) to determine unit cell parameters and space group .

- Refinement Software : Employ SHELXL for small-molecule refinement; address challenges like anisotropic displacement ellipsoids and hydrogen bonding networks .

- Validation Tools : Check for residual electron density and R-factor convergence (e.g., R < 0.05) .

Q. What strategies analyze contradictory NMR or HRMS data during structural elucidation?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents to confirm proton assignments in crowded spectral regions .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .

- High-Resolution Mass Isotopic Patterns : Match experimental vs. theoretical isotopic distributions to confirm molecular formula .

Q. How can molecular docking studies predict biological targets, and what validation methods are recommended?

Methodological Answer:

- Target Selection : Focus on receptors with structural homology to chromen-4-one-binding proteins (e.g., adenosine A2B receptors) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking; validate with RMSD clustering (<2.0 Å) .

- Experimental Validation : Compare docking scores with in vitro binding assays (e.g., IC₅₀ values) .

Q. How are structure-activity relationships (SARs) studied when modifying substituents on the chromen-4-one scaffold?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance bioactivity .

- Biological Assays : Test α-glucosidase inhibition or antimicrobial activity using standardized protocols (e.g., microdilution for MIC determination) .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

- Meta-Analysis : Compare IC₅₀ values across studies, accounting for differences in assay sensitivity or compound purity .

- Reproducibility Checks : Replicate key experiments with independent synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.